BAY-678 Oral Bioavailability and In Vivo Efficacy vs. Intravenous Sivelestat
BAY-678 is orally bioavailable and demonstrates efficacy in acute in vivo lung injury models following oral administration, achieving inhibition of exogenous HNE in mouse lung with a Ki of 15 nM . In contrast, the third-generation HNE inhibitor Sivelestat (ONO-5046) requires intravenous administration and has no reported oral bioavailability [1].
| Evidence Dimension | Oral Bioavailability and In Vivo Route of Administration |
|---|---|
| Target Compound Data | Orally active; in vivo lung HNE inhibition Ki = 15 nM after oral administration in mice |
| Comparator Or Baseline | Sivelestat (ONO-5046): Intravenous administration only; no oral bioavailability reported |
| Quantified Difference | Oral (BAY-678) vs. Intravenous only (Sivelestat) |
| Conditions | In vivo protease-induced acute lung injury (ALI) mouse model |
Why This Matters
Oral bioavailability enables chronic dosing studies and reduces animal stress compared to intravenous administration.
- [1] Kawabata K, Suzuki M, Sugitani M, et al. ONO-5046, a novel inhibitor of human neutrophil elastase. Biochem Biophys Res Commun. 1991;177(2):814-820. View Source
